molecular formula C50H77NO38 B8234904 4-Nitrophenyl 4,6-ethylidene-a-D-maltoheptaoside

4-Nitrophenyl 4,6-ethylidene-a-D-maltoheptaoside

Cat. No.: B8234904
M. Wt: 1300.1 g/mol
InChI Key: QOGJBGFYMYQFNE-SECAJZLMSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl 4,6-ethylidene-a-D-maltoheptaoside involves the protection of the maltoheptaose molecule with an ethylidene group at the 4,6 positions. This protection is crucial to prevent hydrolysis at the non-reducing end of the substrate molecule by auxiliary enzymes . The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to meet the demand for research and diagnostic applications. The process involves stringent quality control measures to ensure the purity and consistency of the product.

Chemical Reactions Analysis

4-Nitrophenyl 4,6-ethylidene-a-D-maltoheptaoside undergoes several types of chemical reactions, primarily involving enzymatic hydrolysis:

Common reagents and conditions used in these reactions include:

Comparison with Similar Compounds

4-Nitrophenyl 4,6-ethylidene-a-D-maltoheptaoside is unique due to its specific structure and the presence of the ethylidene group, which provides protection against non-specific hydrolysis. Similar compounds include:

These compounds are used in similar applications but differ in their stability and specificity due to the presence or absence of protective groups.

Properties

IUPAC Name

(4aR,6R,7R,8R,8aS)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H77NO38/c1-13-74-12-22-43(75-13)29(64)36(71)50(83-22)89-42-21(11-57)82-49(35(70)28(42)63)88-41-20(10-56)81-48(34(69)27(41)62)87-40-19(9-55)80-47(33(68)26(40)61)86-39-18(8-54)79-46(32(67)25(39)60)85-38-17(7-53)78-45(31(66)24(38)59)84-37-16(6-52)77-44(30(65)23(37)58)76-15-4-2-14(3-5-15)51(72)73/h2-5,13,16-50,52-71H,6-12H2,1H3/t13?,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44+,45-,46-,47-,48-,49-,50-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGJBGFYMYQFNE-SECAJZLMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1OCC2C(O1)C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9=CC=C(C=C9)[N+](=O)[O-])CO)CO)CO)CO)CO)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@H](O2)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)OC9=CC=C(C=C9)[N+](=O)[O-])CO)CO)CO)CO)CO)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H77NO38
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1300.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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